1-Bromododecane-1-13C
Overview
Description
1-Bromododecane-1-13C is a carbon-13 labeled derivative of 1-bromododecane, a bromoalkane with the formula CH3(CH2)1013CH2Br. This compound is a colorless liquid and is used as a long-chain alkylating agent to improve the lipophilicity and hydrophobicity of organic molecules for biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromododecane-1-13C can be synthesized by treating dodecanol with hydrobromic acid and sulfuric acid. The reaction involves the addition of hydrobromic acid to dodecanol in the presence of sulfuric acid, which acts as a catalyst . The reaction is typically carried out at elevated temperatures (90-95°C) for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, 1-bromododecane is often produced by the free-radical addition of hydrogen bromide to 1-dodecene. This method leads to anti-Markovnikov addition, giving the 1-bromo derivative . The process involves the use of bromine and red phosphorus as reagents, with the reaction mixture being processed through various steps such as filtration, distillation, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromododecane-1-13C undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Though less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. These reactions are typically carried out in polar solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used, often in non-polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: Products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination Reactions: The major product is 1-dodecene.
Scientific Research Applications
1-Bromododecane-1-13C has a variety of applications in scientific research:
Chemistry: It is used as a labeling agent in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It is employed in the study of lipid membranes and protein-lipid interactions due to its hydrophobic nature.
Mechanism of Action
The mechanism of action of 1-Bromododecane-1-13C involves its role as an alkylating agent. It can form covalent bonds with nucleophilic sites on molecules, thereby modifying their chemical properties. The carbon-13 label allows researchers to track the compound’s movement and interactions within biological systems, providing insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromobutane
- 1-Bromohexane
- 1-Bromooctane
- 1-Bromodecane
- 1-Bromotetradecane
Uniqueness
1-Bromododecane-1-13C is unique due to its carbon-13 labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This labeling allows for detailed studies of molecular interactions and dynamics that are not possible with non-labeled compounds .
Properties
IUPAC Name |
1-bromo(113C)dodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3/i12+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNBZIONSLZBU-HNHCFKFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[13CH2]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495964 | |
Record name | 1-Bromo(1-~13~C)dodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88170-33-6 | |
Record name | 1-Bromo(1-~13~C)dodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 88170-33-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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